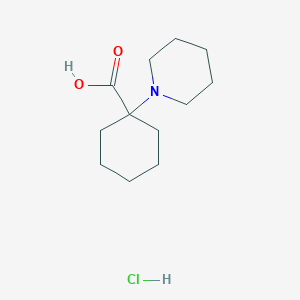

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride

Descripción

Historical Context and Discovery

The historical development of this compound can be traced through the broader evolution of piperidine chemistry, which began in the mid-nineteenth century with fundamental discoveries in alkaloid chemistry. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson, who obtained it from the natural alkaloid piperine found in black pepper. This initial discovery laid the groundwork for understanding six-membered saturated nitrogen heterocycles and their potential applications in synthetic chemistry.

The development of cyclohexanecarboxylic acid derivatives followed a parallel trajectory, with early investigations focusing on the synthesis and characterization of simple alicyclic carboxylic acids. Cyclohexanecarboxylic acid, the parent compound of this chemical family, has been recognized as a structural analog of valproic acid with demonstrated anticonvulsant properties. This pharmacological connection provided early impetus for the exploration of cyclohexanecarboxylic acid derivatives as potential therapeutic agents.

The specific combination of piperidine and cyclohexanecarboxylic acid functionalities in a single molecule represents a more recent development in heterocyclic chemistry. The emergence of this compound class reflects the modern pharmaceutical industry's emphasis on designing molecules that combine multiple pharmacophoric elements to achieve enhanced selectivity and potency. The synthesis of this compound specifically appears to have emerged from research programs focused on developing novel compounds for neurological applications.

Contemporary research has revealed that compounds bearing piperidinyl-cyclohexanecarboxylic acid structural motifs possess significant biological activity. Studies have demonstrated that related compounds in this chemical family, particularly those bearing benzimidazole substituents with piperidinyl-oxy-cyclohexanecarboxylic acid moieties, exhibit potent and selective inhibitory activity against diacylglycerol acyltransferase 1, an enzyme involved in lipid metabolism. This biological activity has provided additional motivation for the synthesis and characterization of related compounds, including this compound.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's name reflects its structural hierarchy, beginning with the cyclohexanecarboxylic acid backbone and indicating the position and nature of the piperidine substituent. The "1-(1-Piperidinyl)" designation specifies that the piperidine ring is attached through its nitrogen atom to the alpha carbon of the cyclohexanecarboxylic acid moiety.

According to Chemical Abstracts Service classification systems, this compound is assigned the registry number 1255718-32-1, which provides a unique identifier for the specific molecular structure and salt form. The compound falls under multiple classification categories within chemical databases, including heterocyclic compounds, amino acid derivatives, and pharmaceutical intermediates. The Molecular Formula C₁₂H₂₂ClNO₂ indicates the presence of twelve carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms in the molecular structure.

The compound's classification extends to various chemical property databases, where it is categorized based on functional group analysis. The presence of the tertiary amine functionality classifies it among nitrogen-containing heterocycles, while the carboxylic acid group places it within the broader category of organic acids. The hydrochloride salt form further categorizes the compound among ionic pharmaceutical compounds, reflecting its enhanced solubility and stability characteristics.

Alternative nomenclature systems may refer to this compound using different descriptive approaches. Some chemical suppliers and databases may employ trade names or catalog numbers for commercial identification purposes. The compound may also be described using structural codes such as Simplified Molecular Input Line Entry System notation, which provides a text-based representation of the molecular structure that can be processed by computational chemistry software.

| Classification Parameter | Category | Specific Designation |

|---|---|---|

| Chemical Class | Heterocyclic Compound | Piperidine Derivative |

| Functional Groups | Tertiary Amine, Carboxylic Acid | Nitrogen Heterocycle |

| Salt Form | Hydrochloride | Ionic Compound |

| Molecular Framework | Cyclohexanecarboxylic Acid | Alicyclic Acid |

| Registry Number | Chemical Abstracts Service | 1255718-32-1 |

Position within Piperidine Derivative Chemistry

This compound occupies a distinctive position within the expansive field of piperidine derivative chemistry, representing an important class of compounds that bridge saturated nitrogen heterocycles with aliphatic carboxylic acid functionality. Piperidine derivatives constitute one of the most significant categories of heterocyclic compounds in pharmaceutical chemistry, with numerous examples demonstrating diverse biological activities ranging from analgesic to antipsychotic effects.

The structural characteristics of this compound place it among the more complex piperidine derivatives, distinguished by the presence of a quaternary carbon center at the alpha position of the carboxylic acid group. This structural feature differentiates it from simpler piperidine carboxylic acids and provides unique steric and electronic properties that influence its chemical reactivity and biological activity. The cyclohexyl substituent introduces conformational rigidity that can significantly impact the compound's interaction with biological targets.

Recent advances in piperidine derivative synthesis have emphasized the development of novel cyclization methodologies and functional group transformations. Contemporary research has described various synthetic approaches to piperidine derivatives, including intramolecular cyclization reactions, multicomponent synthesis strategies, and radical cyclization processes. The synthesis of compounds like this compound benefits from these methodological advances, particularly those involving the formation of carbon-nitrogen bonds under mild reaction conditions.

The compound's position within piperidine chemistry is further defined by its relationship to other bioactive piperidine derivatives. For example, compounds bearing piperidinyl-oxy-cyclohexanecarboxylic acid moieties have demonstrated significant activity as diacylglycerol acyltransferase 1 inhibitors, suggesting that structural modifications of the basic piperidine-cyclohexanecarboxylic acid framework can lead to compounds with specific biological activities. This relationship highlights the importance of systematic structure-activity relationship studies in this chemical class.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Piperidine Ring | Saturated Six-Membered Heterocycle | Conformational Flexibility |

| Quaternary Carbon | Alpha-Substituted Carboxylic Acid | Steric Hindrance |

| Cyclohexyl Group | Aliphatic Ring System | Conformational Rigidity |

| Hydrochloride Salt | Ionic Form | Enhanced Solubility |

| Tertiary Amine | Nitrogen Heterocycle | Basicity and Reactivity |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties to encompass its role as a representative compound in the broader investigation of nitrogen-containing heterocycles. Heterocyclic chemistry represents one of the most dynamic and productive areas of organic chemistry research, with nitrogen heterocycles comprising approximately sixty percent of all known organic compounds and playing crucial roles in biological systems and pharmaceutical applications.

The compound serves as an important model system for understanding the conformational and electronic properties of substituted piperidine derivatives. The presence of the cyclohexanecarboxylic acid substituent creates opportunities for investigating the effects of steric bulk and conformational constraints on the chemical and biological properties of piperidine compounds. Research in this area has demonstrated that the substitution pattern around the piperidine ring significantly influences both the compound's stability and its interaction with biological targets.

Contemporary heterocyclic chemistry research has identified piperidine derivatives as privileged structures in drug discovery, meaning that these molecular frameworks frequently appear in compounds with diverse biological activities. The specific structural features present in this compound, including the tertiary amine functionality and the quaternary carbon center, provide multiple sites for chemical modification and structure-activity relationship optimization. This versatility has made similar compounds valuable tools in medicinal chemistry research programs.

The compound's significance is further enhanced by its relationship to other biologically active heterocycles. For instance, research has shown that benzimidazole derivatives bearing piperidinyl-oxy-cyclohexanecarboxylic acid moieties demonstrate excellent selectivity profiles and significant biological activity. These findings suggest that the piperidine-cyclohexanecarboxylic acid structural motif may serve as a versatile pharmacophore for the development of compounds targeting various biological pathways.

Recent developments in heterocyclic chemistry have emphasized the importance of sustainable and efficient synthetic methodologies for preparing complex nitrogen heterocycles. The synthesis of compounds like this compound has benefited from advances in catalytic processes, multicomponent reactions, and environmentally friendly synthetic approaches. These methodological improvements have enhanced the accessibility of such compounds for research applications and have contributed to their growing importance in pharmaceutical development programs.

Propiedades

IUPAC Name |

1-piperidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYMCNHLEMRAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride typically involves:

- Starting from cyclohexanecarbonitrile or cyclohexanecarboxylic acid derivatives.

- Formation of key intermediates via Grignard reactions or alkylation.

- Hydrolysis of nitrile or ester groups to carboxylic acid.

- Introduction of piperidine moiety via amination or coupling.

- Conversion to hydrochloride salt for stability and isolation.

Detailed Preparation Method from Cyclohexanecarbonitrile Derivatives

A patented process (US8143442B2) describes a robust method involving:

Step 1: Grignard Addition to Cyclohexanecarbonitrile

- React cyclohexanecarbonitrile with a Grignard reagent, preferably methylmagnesium chloride.

- The reaction is performed at room temperature with controlled addition over 0.5 to 4 hours (preferably 1.5 hours).

- A catalytic amount of secondary amine (0.01 to 0.5 equivalent, ideally 0.20 eq) is added to facilitate the reaction.

- The halide of the Grignard reagent is commonly chloride or bromide.

Step 2: Alkylation

- The intermediate formed is then alkylated using an alkylating agent such as 1-bromo-2-ethylbutane.

- Alkylation proceeds in the presence of the secondary amine catalyst to improve yield and selectivity.

Step 3: Hydrolysis

- The nitrile or ester functionality is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Step 4: Formation of Piperidinyl Substituent

- The piperidine group is introduced by coupling or substitution reactions on the cyclohexanecarboxylic acid intermediate.

- The final compound is isolated as the hydrochloride salt for enhanced stability.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Cyclohexanecarbonitrile + MeMgCl + Sec. Amine catalyst | Formation of intermediate via Grignard addition | Room temp, 0.5-4 h addition |

| 2 | 1-bromo-2-ethylbutane + Sec. Amine catalyst | Alkylation of intermediate | Catalytic secondary amine used |

| 3 | Acidic/basic hydrolysis | Conversion to carboxylic acid | Hydrolysis of nitrile/ester group |

| 4 | Piperidine coupling | Introduction of piperidinyl group | Final derivatization |

| 5 | HCl treatment | Formation of hydrochloride salt | Improves compound stability and purity |

This method emphasizes mild conditions and catalytic use of secondary amines to improve efficiency and selectivity.

Hydrochloride Salt Formation and Purification

The hydrochloride salt form is commonly prepared by treating the free base with hydrochloric acid under controlled conditions, which improves crystallinity and facilitates purification. Crystallization from ethanol or other suitable solvents at low temperatures (0–5 °C) is used to obtain pure hydrochloride salts with high yield and purity.

Analytical Characterization Supporting Preparation

Studies on similar piperidinyl cyclohexane derivatives have employed comprehensive analytical techniques including:

- Gas chromatography-mass spectrometry (GC-MS).

- Nuclear magnetic resonance (NMR) spectroscopy.

- Infrared spectroscopy.

- High-resolution mass spectrometry.

These analyses confirm the structure, purity, and chemical behavior of intermediates and final products, guiding optimization of preparation methods.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions/Values | Comments |

|---|---|---|

| Grignard reagent | Methylmagnesium chloride (MeMgCl) | Chloride halide preferred |

| Secondary amine catalyst | 0.01–0.5 eq, optimal ~0.20 eq | Enhances alkylation and coupling steps |

| Alkylating agent | 1-bromo-2-ethylbutane | Used for alkylation of intermediate |

| Reaction temperature | Room temperature (20–25 °C) | Mild conditions favor selectivity |

| Hydrolysis | Acidic or basic hydrolysis | Converts nitrile/ester to carboxylic acid |

| Hydrochloride salt formation | Treatment with HCl, crystallization at 0–5 °C | Improves purity and stability |

| Purification | Crystallization, chromatography | Ensures high purity product |

Análisis De Reacciones Químicas

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the piperidine ring or the cyclohexane ring is substituted with other functional groups.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Building Block in Organic Synthesis

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride serves as a critical building block in the synthesis of various organic compounds. Its structural properties allow it to participate in multiple chemical reactions, including oxidation, reduction, substitution, and hydrolysis. For instance:

- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : It can undergo reduction reactions with lithium aluminum hydride.

- Substitution : The piperidine or cyclohexane rings can be substituted with other functional groups to create derivatives.

These reactions facilitate the development of complex molecules necessary for advanced chemical research and applications.

Biological Research Applications

Study of Biological Processes

In biological research, this compound is utilized as a reagent in biochemical assays and studies aimed at understanding various biological processes. Its interactions with specific molecular targets may reveal insights into enzyme inhibition or activation pathways, which are crucial for drug discovery and development.

Medical Applications

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications. It acts as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure, which is known for interacting with neurotransmitter systems.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in manufacturing specialty chemicals. Its unique properties make it suitable for use as an intermediate in various chemical processes, enhancing the efficiency and effectiveness of production methods.

Mecanismo De Acción

The mechanism of action of 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below compares key features of the target compound with analogs:

Functional Group Impact

- Aromatic vs. Aliphatic Rings : The pyridine derivative (C₁₁H₁₅ClN₂O₂) exhibits aromaticity, enhancing rigidity and π-π interactions but reducing solubility compared to the aliphatic cyclohexane in the target compound .

- Ester vs. Carboxylic Acid : The benzyl ester in C₁₃H₁₈ClN₂O₂ increases lipophilicity, making it a prodrug candidate, whereas the free carboxylic acid in the target compound supports ionic interactions in biological systems .

- Amino Groups: The aminomethyl substituent in C₈H₁₅NO₂ increases basicity and water solubility, contrasting with the secondary amine (piperidinyl) in the target compound .

Actividad Biológica

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride, also known as CN016, is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, relevant case studies, and comparative data from various research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a cyclohexanecarboxylic acid moiety, which contributes to its unique pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its bioavailability in biological systems.

The biological activity of this compound has been primarily linked to its neuroprotective properties. Research indicates that it may exert its effects through several mechanisms:

- Inhibition of Inflammatory Pathways : CN016 has been shown to inhibit the activation of inflammatory cytokines and chemokines, which are often elevated in conditions like chemotherapy-induced peripheral neuropathy (CIPN). In studies, pretreatment with CN016 significantly reduced levels of proinflammatory cytokines such as TNF-α and IL-1β in animal models .

- Neuroprotective Effects : In vivo studies demonstrated that CN016 could ameliorate symptoms associated with paclitaxel-induced neuropathy by improving thermal sensitivity and reducing mechanical allodynia. Behavioral tests indicated that higher doses (10-20 mg/kg) significantly alleviated these symptoms compared to control groups .

Case Studies

Several studies have explored the efficacy of this compound:

- Neuroprotective Study : A study published in Nature investigated the effects of CN016 on mice subjected to paclitaxel treatment. Results showed that mice pretreated with CN016 exhibited improved motor coordination and reduced inflammatory markers compared to untreated controls .

- CYP450 Interaction : Another study assessed the interaction of CN016 with cytochrome P450 enzymes, revealing minimal inhibition (IC50 > 100 μM), suggesting a low potential for drug-drug interactions related to metabolism .

Comparative Biological Activity

The biological activity of CN016 can be compared with other compounds exhibiting similar mechanisms:

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-piperidinyl)cyclohexanecarboxylic acid hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

- Cyclohexane ring formation via condensation of piperidine with cyclohexanecarboxylic acid derivatives.

- Hydrochloride salt formation using HCl in anhydrous ethanol or methanol.

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Key Considerations:

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

Note: Compare data with reference standards (e.g., LGC or NIST databases) to resolve ambiguities .

Q. What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 200°C (DSC/TGA data).

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.

- Humidity Control: Use desiccants (silica gel) to avoid hygroscopic degradation.

Validated Storage Protocol:

- Short-term: 4°C in sealed containers.

- Long-term: –80°C under argon atmosphere .

Advanced Research Questions

Q. How can this compound be applied in studying ligand-receptor interactions in neurological disorders?

Methodological Answer:

- In Vitro Binding Assays: Use radiolabeled (³H/¹⁴C) analogs to quantify affinity for sigma-1 or NMDA receptors.

- Experimental Design:

- Incubate with rat brain homogenates (IC₅₀ determination via Scatchard analysis).

- Validate selectivity using receptor antagonists (e.g., haloperidol for sigma-1) .

Data Interpretation:

- Competitive binding curves (Kᵢ < 100 nM suggests high affinity).

- Cross-validate with computational docking (PDB: 6VMS for NMDA receptor) .

Q. What analytical strategies resolve contradictions in stereochemical purity assessments?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol 85:15, 1 mL/min) to separate enantiomers.

- Circular Dichroism (CD): Compare Cotton effects at 220–250 nm with reference spectra.

- X-ray Crystallography: Resolve absolute configuration via Flack parameter analysis (e.g., P2₁/c space group) .

Case Study:

Discrepancies in optical rotation ([α]ᴅ²⁵ = +15° vs. –10°) were resolved by identifying residual solvent (ethanol) in crystallized samples .

Q. How do degradation pathways of this compound inform impurity profiling in pharmacokinetic studies?

Methodological Answer:

-

Forced Degradation: Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 40°C.

-

Impurity Identification:

Condition Major Degradant Detection Method Acidic Cyclohexene derivative (∆ m/z –18) LC-MS (ESI⁺) Oxidative N-Oxide (m/z +16) HPLC-PDA (λ = 254 nm)

Regulatory Relevance: Quantify impurities at <0.1% per ICH Q3A guidelines using validated UPLC methods .

Q. What computational and experimental approaches elucidate its pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.